1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE
Overview
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features both isoquinoline and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline and benzothiazole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds share the dihydroisoquinoline structure but differ in their substituents and overall reactivity.
Benzothiazole Derivatives: Compounds with similar benzothiazole moieties but different functional groups can exhibit varying chemical and biological properties.
Uniqueness
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combined isoquinoline and benzothiazole structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-2-24-16-7-8-17-18(11-16)26-20(21-17)25-13-19(23)22-10-9-14-5-3-4-6-15(14)12-22/h3-8,11H,2,9-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQYWANHDIIDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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